1-Chloro-4-(4-ethynylphenoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

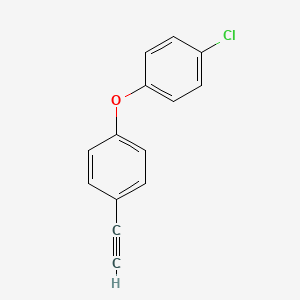

1-Chloro-4-(4-ethynylphenoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a phenoxy group bearing an ethynyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-ethynylphenoxy)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes:

Reactants: 1-Chloro-4-iodobenzene and 4-ethynylphenol.

Catalyst: Palladium(0) complex, often Pd(PPh3)4.

Base: Copper(I) iodide (CuI) as a co-catalyst and triethylamine (Et3N) as a base.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the Sonogashira coupling reaction remains a viable method due to its efficiency and scalability. Industrial processes would likely optimize reaction conditions, catalyst loading, and purification steps to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-4-(4-ethynylphenoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.

Coupling Reactions: The ethynyl group can engage in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide (NaOMe) in methanol.

Addition Reactions: Hydrogen gas (H2) with a palladium catalyst.

Coupling Reactions: Boronic acids or esters with a palladium catalyst and a base like potassium carbonate (K2CO3).

Major Products:

Substitution: 1-Methoxy-4-(4-ethynylphenoxy)benzene.

Addition: 1-Chloro-4-(4-ethenylphenoxy)benzene.

Coupling: 1-Chloro-4-(4-(phenyl)phenoxy)benzene.

Aplicaciones Científicas De Investigación

1-Chloro-4-(4-ethynylphenoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Materials Science: Incorporated into polymers and materials for electronic applications due to its conjugated structure.

Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

Mecanismo De Acción

The mechanism of action of 1-Chloro-4-(4-ethynylphenoxy)benzene in chemical reactions involves the activation of the ethynyl group and the aromatic ring. The ethynyl group can participate in π-π interactions and conjugation, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

1-Chloro-4-ethynylbenzene: Lacks the phenoxy group, making it less versatile in coupling reactions.

4-Ethynylphenol: Lacks the chlorine atom, limiting its reactivity in substitution reactions.

1-Bromo-4-(4-ethynylphenoxy)benzene: Similar structure but with a bromine atom, which can affect reactivity and reaction conditions.

Uniqueness: 1-Chloro-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the ethynyl and phenoxy groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.

Actividad Biológica

1-Chloro-4-(4-ethynylphenoxy)benzene, a chlorinated aromatic compound, has garnered attention due to its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its safety and applications in various fields, including pharmaceuticals and environmental science.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chloro group and an ethynyl group attached to a phenoxy moiety, which contributes to its unique chemical behavior.

Biological Activity Overview

The biological activity of this compound includes its potential effects on cellular mechanisms, toxicity profiles, and interactions with various biological targets.

Toxicological Studies

Toxicological assessments have revealed several key findings regarding the compound's safety profile:

- Skin Irritation : The compound has been noted to cause skin irritation at concentrations above 88.9% .

- Systemic Toxicity : Studies indicate that repeated oral exposure may lead to mild hepatotoxicity and nephrotoxicity, with a No Observed Adverse Effect Level (NOAEL) established at 50 mg/kg in rodent models .

| Study Type | Observed Effects | NOAEL |

|---|---|---|

| Oral Toxicity | Liver and kidney effects | 50 mg/kg |

| Dermal Irritation | Skin irritation | 88.9% concentration |

Cellular Mechanisms

Research into the cellular mechanisms affected by this compound is limited but suggests potential interactions with:

- Cell Proliferation : The compound may influence lymphocyte proliferation, with stimulation indices indicating weak sensitization potential .

- Gene Expression : Preliminary studies suggest that exposure may alter the expression of genes associated with detoxification pathways.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- In Vivo Toxicity Study : In a study involving BALB/c mice, topical applications demonstrated significant lymphocyte proliferation at higher concentrations, suggesting immunomodulatory effects .

- Chronic Exposure Assessment : Long-term exposure studies indicated chronic nephropathy in male rats at doses starting from 50 mg/kg/day, emphasizing the need for careful handling and regulation of this compound in industrial applications .

Propiedades

IUPAC Name |

1-chloro-4-(4-ethynylphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h1,3-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFLSSGXQNECJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.